
Methyl 6-cyano-5-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-5-fluoropicolinate is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Fluoropicolinate Herbicides
Methyl 6-cyano-5-fluoropicolinate and its derivatives have been explored for their potential as novel herbicides. A study detailed the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. Protective groups like N-trityl and acetal in the cyclization precursor led to 5-fluoropyridines, which were then easily deprotected to picolinaldehyde derivatives. This process provided access to picolinic acids with diverse alkyl or aryl substituents at the 6-position, previously inaccessible through cross-coupling chemistry, marking significant progress in herbicide development (Johnson et al., 2015).
Therapeutic Applications and Biochemical Interactions
Anticancer Activity of Pyrano[1,2,3]Triazine Derivatives
This compound derivatives have shown promise in anticancer applications. A range of pyrano[1,2,3]triazine derivatives were synthesized, with some displaying significant cytotoxic potency against liver HEPG2 cancer cell lines, in comparison to known anticancer drugs like 5-fluorouracil and doxorubicin. The study underscores the potential of these compounds in therapeutic applications, particularly in cancer treatment (Ouf et al., 2014).
Intramolecular Charge Transfer and Fluorescence Properties
This compound related compounds exhibit notable biochemical properties. For instance, a planarized aminobenzonitrile molecule showed fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This reaction is absent in related molecules, indicating the specificity of the structure for ICT. This property is particularly relevant in the field of fluorescence probes and could have significant implications in biochemical research (Zachariasse et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
While specific future directions for “Methyl 6-cyano-5-fluoropicolinate” are not mentioned in the available resources, cyano compounds in general are of significant interest in the field of synthetic chemistry. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . The introduction of the cyano group on a bioactive molecule or another functional molecule can alter its properties .
Mechanism of Action
Target of Action
Methyl 6-cyano-5-fluoropicolinate, also known as 6-Cyano-5-fluoro-pyridine-2-carboxylic acid methyl ester, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the metal catalyst in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
this compound affects the biochemical pathways involved in the SM coupling reaction . The compound contributes to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has properties that allow it to interact effectively with other reagents and the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the conditions under which the SM coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling reaction .
Biochemical Analysis
Biochemical Properties
Methyl 6-cyano-5-fluoropicolinate is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is readily used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to participate in nucleophilic aromatic substitution reactions, which could potentially lead to changes in gene expression
Properties
IUPAC Name |
methyl 6-cyano-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGCXBMBKQADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
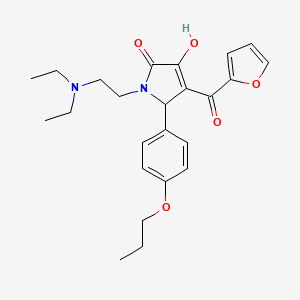
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

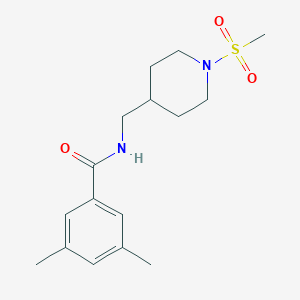
![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
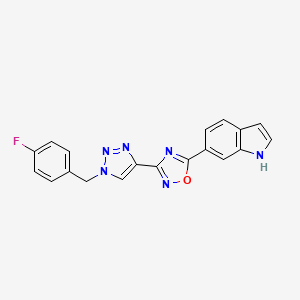
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
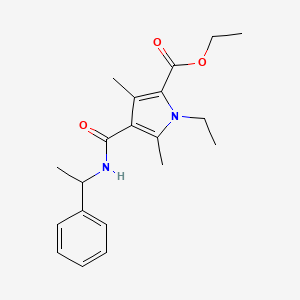
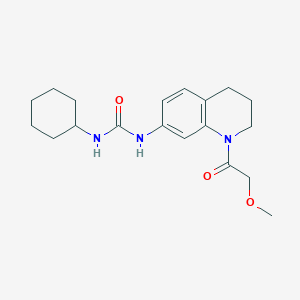
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
